Kelatorphan
Overview
Description
Kelatorphan is a drug that acts as a powerful and complete inhibitor of nearly all the enzymes responsible for the catabolism of endogenous enkephalins. These enzymes include neutral endopeptidase, dipeptidyl peptidase III, aminopeptidase N, and angiotensin-converting enzyme . This compound has shown potent antinociceptive effects, meaning it can significantly reduce pain without depressing respiration .
Preparation Methods
Kelatorphan can be synthesized through a series of chemical reactions. The synthetic route involves the formation of N-[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-alanine. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound . Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound.
Chemical Reactions Analysis
Kelatorphan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Kelatorphan has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, this compound is used to investigate the role of enkephalins in pain modulation and other physiological processes. In medicine, it has potential therapeutic applications for pain management due to its potent antinociceptive effects . Additionally, this compound is used in research to explore new drug development strategies targeting enkephalin-degrading enzymes .
Mechanism of Action
Kelatorphan exerts its effects by inhibiting the enzymes responsible for the degradation of endogenous enkephalins. By preventing the breakdown of these natural peptides, this compound enhances their analgesic effects. The molecular targets of this compound include neutral endopeptidase, dipeptidyl peptidase III, aminopeptidase N, and angiotensin-converting enzyme . These enzymes play a crucial role in the regulation of pain and other physiological processes, and their inhibition by this compound leads to increased levels of enkephalins, resulting in potent pain relief .
Comparison with Similar Compounds
Kelatorphan is unique in its ability to inhibit multiple enkephalin-degrading enzymes simultaneously. Similar compounds include other enkephalinase inhibitors such as thiorphan and racecadotril. this compound’s broad-spectrum inhibition makes it more effective in enhancing enkephalin levels compared to these other inhibitors . Thiorphan, for example, primarily inhibits neutral endopeptidase, while racecadotril is a selective inhibitor of enkephalinase . This compound’s ability to target multiple enzymes sets it apart and makes it a valuable tool in pain management research .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(14(19)20)15-13(18)11(8-12(17)16-21)7-10-5-3-2-4-6-10/h2-6,9,11,21H,7-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCFZTVYDSKXNM-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238911 | |
Record name | Kelatorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92175-57-0 | |
Record name | N-[(2R)-4-(Hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92175-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kelatorphan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kelatorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kelatorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KELATORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BBW2U5D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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